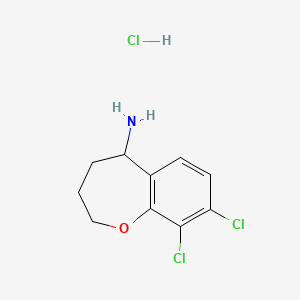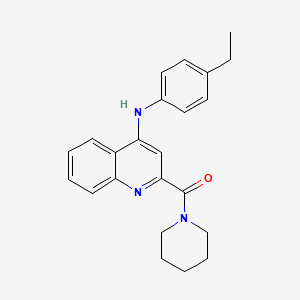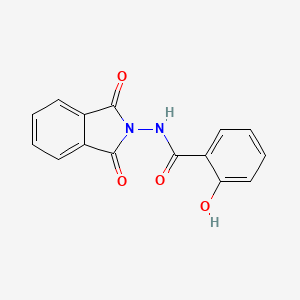![molecular formula C6H8O2S B2733587 2-Thiabicyclo[2.1.1]hexane-4-carboxylic acid CAS No. 2375273-34-8](/img/structure/B2733587.png)
2-Thiabicyclo[2.1.1]hexane-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Thiabicyclo[2.1.1]hexane-4-carboxylic acid is a complex organic molecule with the CAS Number: 2375273-34-8 . It has a bicyclic structure and contains a carboxylic acid group. The molecular weight of this compound is 144.19 .
Synthesis Analysis
The synthesis of bicyclo[2.1.1]hexane compounds, such as this compound, is an area of active research . An efficient and modular approach towards new 1,2-disubstituted bicyclo[2.1.1]hexane modules has been disclosed. This strategy is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition .Molecular Structure Analysis
The InChI code for this compound is 1S/C6H8O2S/c7-5(8)6-1-4(2-6)9-3-6/h4H,1-3H2,(H,7,8) . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The storage temperature for this compound is 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Stereocontrolled Synthesis
A key application of derivatives closely related to 2-Thiabicyclo[2.1.1]hexane-4-carboxylic acid is in the stereocontrolled synthesis of complex molecules. For instance, a highly efficient, stereoselective synthesis of 3-beta fluoro derivative of a related compound, using Corey-Link methodology, highlights the significance of such structures in creating amino acid stereogenic centers for medicinal chemistry applications (Pedregal & Prowse, 2002).
Neuroprotection
Metabotropic glutamate (mGlu) receptor agonists based on bicyclic amino acid structures, such as LY354740, LY379268, and LY389795, demonstrate neuroprotective properties against various neurotoxic stimuli in rat cortical neuronal cultures. These compounds offer a novel therapeutic approach for treating neurodegenerative diseases by selectively targeting mGlu2 and mGlu3 receptors (Kingston et al., 1999).
Antipsychotic Pharmacology
The selective activation of mGlu2 receptors, not mGlu3, by compounds like LY404039 (and its prodrug form) in animal models of psychosis suggests a distinct mechanism from traditional antipsychotics. This activation is critical for the antipsychotic-like effects, highlighting the potential of bicyclic amino acids in developing nonclassical antipsychotic medications (Fell et al., 2008).
Conformational Studies
The bicyclo[3.1.0]hexane core structure, including its variations with embedded heteroatoms, provides a platform for studying distinct conformations of bioactive molecules like GABA. These studies aid in the design of molecules with specific biological activities by locking the active moiety in a particular conformation, thereby influencing its interaction with biological targets (Jimeno et al., 2011).
Beta-Lactamase Inhibition
CP-45,899, a molecule sharing a similar bicyclic core, acts as a beta-lactamase inhibitor, extending the antibacterial spectrum of beta-lactams against resistant bacterial strains. This application underscores the utility of bicyclic structures in combating antibiotic resistance (English et al., 1978).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Zukünftige Richtungen
Bicyclo[2.1.1]hexanes, including 2-Thiabicyclo[2.1.1]hexane-4-carboxylic acid, are playing an increasingly important role in the development of new bio-active compounds . They are still underexplored from a synthetic accessibility point of view, suggesting that there is significant potential for future research and development in this area .
Eigenschaften
IUPAC Name |
2-thiabicyclo[2.1.1]hexane-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2S/c7-5(8)6-1-4(2-6)9-3-6/h4H,1-3H2,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAOZBKSEZPXETJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(CS2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
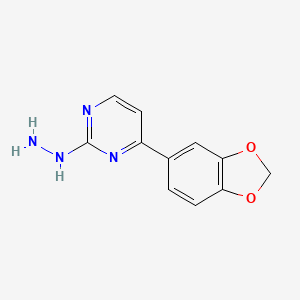

![N-cyclohexyl-2-[(5-methyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetamide](/img/structure/B2733508.png)


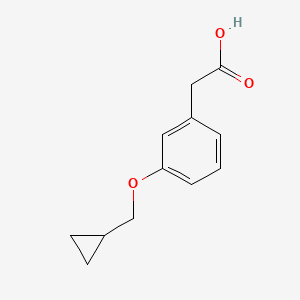
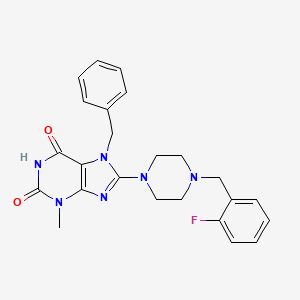
![(E)-3-[4-[(4-bromophenyl)methoxy]-3-ethoxyphenyl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide](/img/structure/B2733514.png)
![tert-Butyl 2-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3-yl)acetate](/img/structure/B2733515.png)

